molecular formula C13H12FNO3 B2950106 (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1173667-00-9

(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Numéro de catalogue B2950106
Numéro CAS: 1173667-00-9
Poids moléculaire: 249.241
Clé InChI: BVVKPJIGNVJQBD-ARENWVFISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as AZD-9164, is a novel bicyclic β-lactam antibiotic that has shown promising results in preclinical studies.

Mécanisme D'action

(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid belongs to the class of bicyclic β-lactam antibiotics, which act by inhibiting the bacterial cell wall biosynthesis. Specifically, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid targets the penicillin-binding protein 2a (PBP2a), which is responsible for the resistance of MRSA to β-lactam antibiotics. By binding to PBP2a, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid prevents the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell lysis and death.
Biochemical and physiological effects:
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on cell viability or organ function. In addition, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have good stability in various biological matrices, including plasma and tissues, which makes it a suitable candidate for pharmacokinetic and pharmacodynamic studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is its potent antibacterial activity against MRSA and VRE, which are major clinical pathogens that are resistant to multiple antibiotics. In addition, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has good pharmacokinetic properties, which make it a suitable candidate for clinical development. However, one of the limitations of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is its narrow spectrum of activity, which limits its potential use against other bacterial pathogens. Furthermore, the high cost of synthesis and the limited availability of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may pose challenges for its widespread use in research and clinical settings.

Orientations Futures

There are several potential future directions for the development of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. One possible direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the evaluation of the efficacy of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in animal models of bacterial infection, which will provide important preclinical data for clinical development. Furthermore, the combination of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with other antibiotics or antibacterial agents may enhance its efficacy and broaden its spectrum of activity. Finally, the identification of new targets and mechanisms of action for (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may lead to the development of novel derivatives with improved properties.

Méthodes De Synthèse

The synthesis of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves the reaction of 2-fluorobenzoic acid with (1S,2S,5R)-3-aminomethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in the presence of carbodiimide and 1-hydroxybenzotriazole as coupling agents. The resulting intermediate is then treated with trifluoroacetic acid to yield (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The overall yield of this process is around 40%, which makes it a viable synthetic route for large-scale production.

Applications De Recherche Scientifique

(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been extensively studied for its antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In vitro studies have shown that (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has potent bactericidal activity against these pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. In addition, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it a promising candidate for clinical development.

Propriétés

IUPAC Name

(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-10-4-2-1-3-8(10)12(16)15-6-7-5-9(7)11(15)13(17)18/h1-4,7,9,11H,5-6H2,(H,17,18)/t7-,9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVKPJIGNVJQBD-ARENWVFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.